Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate the Alcohol from the Corresponding Primary Amine Analog
The target compound [1-(oxolan-2-yl)cyclopentyl]methanol possesses one hydrogen-bond donor (HBD = 1) and a predicted topological polar surface area (TPSA) of approximately 29.5 Ų [1], whereas the direct primary amine analog [1-(oxolan-2-yl)cyclopentyl]methanamine (CAS 2138003-61-7) offers two hydrogen-bond donors (HBD = 2) and a predicted TPSA of approximately 38.0 Ų due to the additional N–H bond . This difference of 1 HBD and ~8.5 Ų TPSA translates to distinct passive membrane permeability and blood-brain barrier penetration profiles, making the alcohol congener the preferred choice when lower polarity and reduced hydrogen-bonding capacity are required in early-stage fragment screening libraries [1].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA ≈ 29.5 Ų (computed, analog basis) |
| Comparator Or Baseline | [1-(Oxolan-2-yl)cyclopentyl]methanamine (CAS 2138003-61-7): HBD = 2; TPSA ≈ 38.0 Ų |
| Quantified Difference | ΔHBD = 1 fewer donor; ΔTPSA ≈ 8.5 Ų lower |
| Conditions | Computed physicochemical parameters using standard algorithms (Cactvs/XLogP3 implementation in PubChem applied to the positional isomer); values inferred for the target compound based on identical heavy-atom connectivity with different functional group. |
Why This Matters
The reduced HBD count and lower TPSA of the alcohol versus the amine directly impact passive permeability and CNS MPO desirability scores, providing a tangible selection criterion for neuroscience-focused library design.
- [1] PubChem Compound Summary CID 65147291: 1-((Tetrahydrofuran-2-yl)methyl)cyclopentan-1-ol (positional isomer of target compound, CAS 1897567-61-1). Computed Properties: HBD = 1, TPSA = 29.5 Ų. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/65147291 (accessed April 2026). View Source
